molecular formula C21H32O4S B8510756 13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one CAS No. 85037-91-8

13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one

Cat. No.: B8510756
CAS No.: 85037-91-8
M. Wt: 380.5 g/mol
InChI Key: MZTGFTPUEJWYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one is a useful research compound. Its molecular formula is C21H32O4S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85037-91-8

Molecular Formula

C21H32O4S

Molecular Weight

380.5 g/mol

IUPAC Name

13-[3-(benzenesulfonyl)propyl]-oxacyclotridecan-2-one

InChI

InChI=1S/C21H32O4S/c22-21-17-11-6-4-2-1-3-5-8-13-19(25-21)14-12-18-26(23,24)20-15-9-7-10-16-20/h7,9-10,15-16,19H,1-6,8,11-14,17-18H2

InChI Key

MZTGFTPUEJWYBU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)OC(CCCC1)CCCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.0 g (100 mmole) of 2-allyl-cyclododecanone--Helv. Chim. Acta 54, 2889 (1971)--in admixture with 13.2 g (12.2 mmole) of thiophenol and 0.3 g of α,α'-azoisobutyronitrile were heated at 100° for 10 hours, an additional amount of 0.6 g of α,α'-azoisobutyronitrile being added over this period, portionwise, to the reaction mixture. After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture was diluted with 300 ml of trichloroethane and cooled to 0°. 90.4 g (475 mmole) of 40% peracetic acid were then progressively added to the above solution under good stirring (reaction temperature: 30°-40°). After addition of 7.5 g (53 mmole) of BF3.Et2O, the resulting mixture was further stirred for 10 days at 50°, 4 portions each of 11.3 g (60 mmole) of 40% peracetic acid being added thereto over this period. After cooling to 20°, the reaction mixture was poured onto crushed ice and then brought to pH 8 by the addition of 10% aqueous sodium hydroxide. After washing with a 10% solution of NaHSO3 in water, then with H2O, the organic phase was dried over Na2SO4 and evaporated. The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate) to afford 27.7 g (81% yield based on transformed 2-allyl-cyclododecanone) of the title compound (purity 90%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.